REACTION_CXSMILES
|
[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([CH:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[O:12])=[CH:9][CH:8]=1)(=[O:5])=[O:4].C(=O)([O-])O.[Na+].Cl.[Cl:27][CH2:28][CH2:29][CH2:30][C:31]1[CH:36]=[CH:35][N:34]=[CH:33][CH:32]=1.[I-].[K+]>CN(C)C=O>[ClH:27].[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([CH:13]2[CH2:18][CH2:17][N:16]([CH2:28][CH2:29][CH2:30][C:31]3[CH:36]=[CH:35][N:34]=[CH:33][CH:32]=3)[CH2:15][CH2:14]2)=[O:12])=[CH:19][CH:20]=1)(=[O:4])=[O:5] |f:0.1,2.3,4.5,6.7,9.10.11|
|
Name
|
|
Quantity
|
0.295 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCC1=CC=NC=C1
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
the suspension was stirred at 85° C. for 40 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 85° C. for 1.5 h
|
Duration
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1.5 h
|
Type
|
CUSTOM
|
Details
|
The liquid reaction mixture
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCN(CC2)CCCC2=CC=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.288 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |